molecular formula C13H7Cl2N B581080 2-Chloro-4-(4-chlorophenyl)benzonitrile CAS No. 1237137-24-4

2-Chloro-4-(4-chlorophenyl)benzonitrile

Cat. No. B581080
M. Wt: 248.106
InChI Key: ZLMSZSIKLQYTMI-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-chlorophenyl)benzonitrile is a chemical compound with the CAS Number: 1237137-24-4 . It has a molecular weight of 248.11 and its IUPAC name is 3,4’-dichloro [1,1’-biphenyl]-4-carbonitrile .


Molecular Structure Analysis

The InChI code for 2-Chloro-4-(4-chlorophenyl)benzonitrile is 1S/C13H7Cl2N/c14-12-5-3-9(4-6-12)10-1-2-11(8-16)13(15)7-10/h1-7H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4-(4-chlorophenyl)benzonitrile include a molecular weight of 248.11 . More specific properties such as boiling point, melting point, and solubility are not provided in the search results.

The Material Safety Data Sheet (MSDS) can be accessed for more detailed safety information .

Scientific Research Applications

Application

“2-Chloro-4-(4-chlorophenyl)benzonitrile” is used in the synthesis of new 2-amino-4-(4-chlorophenyl)thiazole derivatives .

Method of Application

The compound “2-amino-4-(4-chlorophenyl)-1,3-thiazole” was synthesized by refluxing thiourea with para-chloro phenacyl bromide in absolute methanol. The condensation of the amine compound with phenylisothiocyanate in the presence of pyridine produced 1-(4-(4-chlorophenyl)thiazol-2-yl)-3-phenylthiourea .

Results or Outcomes

The synthesized compounds were screened for their in vitro preliminary antimicrobial activity against three Gram-positive bacteria (Staphylococcus aureus, Micrococcus luteus, and Bacillus subtilis), three Gram-negative bacteria (Pseudomonas aeruginosa, E.coli, and Proteus mirabilis), and two fungal strains (Candida albicans and Candida glabrata). The derivatives showed moderate antibacterial activity against Gram-positive Staphylococcus aureus and Bacillus subtilis, and high antifungal activity against Candida glabrata and Candida albicans .

For example, benzonitrile derivatives are used as flexible precursors in the synthesis of a variety of compounds . They are also used as solvents in the perfumery and pharmaceutical industries .

For example, benzonitrile derivatives are used as flexible precursors in the synthesis of a variety of compounds . They are also used as solvents in the perfumery and pharmaceutical industries .

properties

IUPAC Name

2-chloro-4-(4-chlorophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N/c14-12-5-3-9(4-6-12)10-1-2-11(8-16)13(15)7-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMSZSIKLQYTMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50742685
Record name 3,4'-Dichloro[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(4-chlorophenyl)benzonitrile

CAS RN

1237137-24-4
Record name 3,4'-Dichloro[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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